Ethyl 1-benzyl-4-hydroxypiperidine-4-carboxylate
Description
Properties
IUPAC Name |
ethyl 1-benzyl-4-hydroxypiperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-2-19-14(17)15(18)8-10-16(11-9-15)12-13-6-4-3-5-7-13/h3-7,18H,2,8-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQQMUKDYUGBROV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)CC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00297458 | |
| Record name | ethyl 1-benzyl-4-hydroxypiperidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00297458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23781-00-2 | |
| Record name | NSC116043 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116043 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ethyl 1-benzyl-4-hydroxypiperidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00297458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Muscarinic Receptor Antagonism
Ethyl 1-benzyl-4-hydroxypiperidine-4-carboxylate has been identified as a potential muscarinic receptor antagonist. This property is significant for the treatment of various neurological disorders, including Alzheimer's disease and Lewy Body dementia. The compound's ability to modulate cholinergic signaling pathways may provide therapeutic benefits in managing cognitive deficits associated with these conditions .
Antiproliferative Activity
Recent studies have demonstrated that derivatives of this compound exhibit antiproliferative effects against several leukemia cell lines. For instance, compounds synthesized from this scaffold showed selective cytotoxicity towards cancerous cells while sparing normal hematopoietic cells. This selectivity is crucial for developing targeted cancer therapies .
Synthesis of Bioactive Compounds
The compound serves as an intermediate in the synthesis of various bioactive molecules, including:
- Fatty acid amide hydrolase inhibitors
- PI3 kinase-alpha inhibitors
- Flavonoid derivatives that act as dual binding acetylcholinesterase inhibitors .
Table 1: Summary of Biological Activities
Case Study: Antiproliferative Effects
A study evaluated the effects of ethyl 1-benzyl-4-hydroxypiperidine derivatives on five leukemia cell lines (K562, U937, HL60, Jurkat, U266). The results indicated that certain derivatives exhibited significant cytotoxicity with low toxicity to normal cells, suggesting their potential as lead compounds in leukemia treatment .
Mechanism of Action
The mechanism by which Ethyl 1-benzyl-4-hydroxypiperidine-4-carboxylate exerts its effects depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact mechanism would vary based on the biological system and the specific derivatives synthesized from this compound.
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
The following table summarizes key structural analogs and their differences:
Key Observations :
- Positional Isomerism : Moving the ester group from the 4- to 3-position (e.g., Ethyl 1-benzylpiperidine-3-carboxylate) reduces steric hindrance and may alter reactivity .
- Hydroxyl vs. Oxo Group : Replacing the hydroxyl with a ketone (e.g., Ethyl 1-benzyl-4-oxo-3-piperidinecarboxylate) increases electrophilicity, affecting hydrogen-bonding capacity .
Physicochemical Properties
Data from analogs suggest trends in physical properties:
Biological Activity
Ethyl 1-benzyl-4-hydroxypiperidine-4-carboxylate is a piperidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, mechanisms of action, and applications based on diverse research findings.
Molecular Characteristics:
- Molecular Formula: C15H21NO3
- Molecular Weight: 263.34 g/mol
- CAS Number: 956010-25-6
- Solubility: Soluble in organic solvents
These properties indicate that this compound is stable under standard laboratory conditions and suitable for various applications in research.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. It acts as a ligand, binding to enzymes or receptors and modulating their activity, which can lead to significant changes in cellular pathways and biological processes.
Potential Mechanisms Include:
- Enzyme Inhibition: The compound may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial for neurotransmitter regulation. Inhibition of these enzymes can enhance cholinergic signaling, relevant for conditions such as Alzheimer's disease .
- Receptor Modulation: It has been studied as a potential histamine H3 receptor antagonist/inverse agonist, suggesting a role in modulating neurotransmitter release and possibly impacting cognitive functions .
Anticancer Properties
Recent studies have indicated that this compound exhibits promising anticancer activity. It has shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting tumor growth. For instance, it demonstrated cytotoxic effects in FaDu hypopharyngeal tumor cells, outperforming conventional chemotherapeutic agents like bleomycin .
Neuroprotective Effects
The compound's ability to inhibit cholinesterases positions it as a candidate for neuroprotective therapies. By preventing the breakdown of acetylcholine, it may help improve cognitive function and memory retention in neurodegenerative diseases.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cell lines | |
| Neuroprotective | Inhibits AChE and BuChE | |
| Receptor Modulation | Acts as H3 receptor antagonist |
Applications in Research
This compound serves multiple roles in scientific research:
- Medicinal Chemistry: As a building block for synthesizing new therapeutic agents targeting neurological disorders.
- Pharmacological Studies: Investigating its effects on neurotransmitter systems and potential applications in treating cognitive decline.
- Antitumor Research: Exploring its mechanisms of action against various cancer types to develop novel anticancer therapies.
Q & A
Basic Research Questions
Q. What synthetic routes are reported for Ethyl 1-benzyl-4-hydroxypiperidine-4-carboxylate, and how can reaction conditions be optimized for yield?
- Methodological Answer : A key synthesis involves multi-step alkylation and cyclization reactions. For example, 1-benzyl-4-piperidone intermediates can be functionalized via nucleophilic substitution or esterification. McClure et al. (1993) demonstrated that using ethyl chloroformate under anhydrous conditions at 0–5°C improves carboxylation efficiency . Optimization may require monitoring reaction progress via TLC or HPLC to identify side products (e.g., over-alkylation) and adjusting stoichiometry or temperature gradients.
Q. How can purification challenges (e.g., separating regioisomers) be addressed during synthesis?
- Methodological Answer : Column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate) is standard. For polar intermediates, reverse-phase HPLC with C18 columns and acetonitrile/water mobile phases enhances resolution . Recrystallization from ethanol or acetone-water mixtures can further improve purity, as noted in studies on structurally similar piperidine carboxylates .
Q. What spectroscopic techniques are critical for structural validation of this compound?
- Methodological Answer :
- NMR : H and C NMR can confirm the benzyl group (aromatic protons at δ 7.2–7.4 ppm), ester carbonyl (δ 165–170 ppm), and hydroxyl proton (broad singlet near δ 1.5–2.5 ppm) .
- X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used to resolve crystal structures, with refinement metrics like R-factor < 0.05 ensuring accuracy .
- IR : Hydroxyl (3200–3600 cm) and ester C=O (1720–1740 cm) stretches provide functional group verification .
Q. How can intermediates like 1-benzyl-4-piperidone derivatives be isolated and characterized?
- Methodological Answer : Intermediates such as 1-benzyl-4-oxo-piperidine-3-carboxylate hydrochloride hydrate are isolated via vacuum filtration and characterized by melting point analysis (e.g., ~170°C decomposition) and elemental analysis (C, H, N) . Stability during storage requires desiccants and inert atmospheres to prevent hydrolysis .
Advanced Research Questions
Q. What computational or experimental methods are used to analyze the conformational flexibility of the piperidine ring?
- Methodological Answer : Cremer-Pople puckering parameters quantify ring non-planarity. For six-membered rings, amplitude () and phase angle () derived from X-ray data describe chair, boat, or twist-boat conformers . Molecular dynamics simulations (e.g., AMBER force fields) can model solvent effects on ring dynamics, critical for understanding drug-receptor interactions .
Q. How can solubility and stability in aqueous buffers be optimized for biological assays?
- Methodological Answer : Co-solvents like DMSO (≤10% v/v) or cyclodextrin inclusion complexes enhance aqueous solubility. Stability studies under physiological pH (7.4) and temperature (37°C) should monitor degradation via LC-MS. TCI America’s SDS recommends avoiding prolonged light exposure to prevent ester hydrolysis .
Q. What strategies resolve enantiomeric impurities in asymmetric syntheses of this compound?
- Methodological Answer : Chiral HPLC with amylose- or cellulose-based columns (e.g., Chiralpak IA/IB) separates enantiomers. Asymmetric catalysis using Evans’ oxazaborolidines or enzymatic resolution (e.g., lipases) can improve stereochemical purity .
Q. How should contradictory crystallographic data (e.g., bond length disparities) be reconciled?
- Methodological Answer : Validate structures using the IUCr’s checkCIF tool to flag geometric outliers. SHELXL’s restraints (e.g., DFIX, DANG) harmonize bond lengths/angles with literature values . Discrepancies > 3σ may indicate twinning or disorder, requiring data recollection.
Q. What are the implications of the hydroxyl group’s hydrogen-bonding interactions in solid-state packing?
- Methodological Answer : X-ray studies (e.g., Acta Crystallographica reports) reveal intermolecular O–H···O bonds between hydroxyl and ester carbonyl groups, influencing crystal lattice energy and melting points. Hirshfeld surface analysis quantifies these interactions for polymorph prediction .
Data Contradiction Analysis
- Example : Conflicting NMR assignments for diastereomeric mixtures may arise from dynamic processes (e.g., ring-flipping). Variable-temperature NMR (VT-NMR) at –40°C to 80°C can freeze conformers, resolving splitting patterns . Cross-validate with NOESY correlations to confirm spatial proximity of protons.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
